molecular formula C13H9ClN2O B8289790 5-(3-chlorophenoxy)-1H-indazole

5-(3-chlorophenoxy)-1H-indazole

Cat. No.: B8289790
M. Wt: 244.67 g/mol
InChI Key: NULBLHOMVINQCW-UHFFFAOYSA-N
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Description

5-(3-Chlorophenoxy)-1H-indazole is a chemical compound built around the 1H-indazole scaffold, a privileged structure in modern medicinal chemistry and drug discovery . The indazole core is known for its versatile biological activities and is a key structural motif in several approved pharmaceuticals and clinical trial candidates, such as the kinase inhibitors pazopanib and axitinib . This particular derivative, featuring a 3-chlorophenoxy substituent, is offered as a high-purity intermediate for research and development. Indazole derivatives are extensively investigated across multiple therapeutic areas due to their ability to interact with various biological targets . Research into compounds like this compound may contribute to advancements in developing new therapeutic agents for conditions such as cancer, inflammatory diseases, and neurological disorders . The structure-activity relationships (SAR) of such derivatives are of significant interest for optimizing potency and selectivity against specific enzymes and receptors . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C13H9ClN2O

Molecular Weight

244.67 g/mol

IUPAC Name

5-(3-chlorophenoxy)-1H-indazole

InChI

InChI=1S/C13H9ClN2O/c14-10-2-1-3-11(7-10)17-12-4-5-13-9(6-12)8-15-16-13/h1-8H,(H,15,16)

InChI Key

NULBLHOMVINQCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=CC3=C(C=C2)NN=C3

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

Melting Points and Solubility:

  • Compounds with halogen substituents (e.g., 8 , 9 , 10 ) exhibit high melting points (>200°C), attributed to strong intermolecular halogen bonding .
  • Methoxy-substituted analogs (e.g., 11 ) show lower melting points (159–160°C), likely due to reduced polarity .

Spectroscopic Data:

  • IR spectra for chlorinated derivatives (e.g., 6f ) show characteristic C-Cl stretches near 720–730 cm⁻¹ .
  • ^1H NMR shifts for aromatic protons in 3-substituted indazoles (e.g., δ 6.76–8.01 ppm in 6f ) correlate with electron-withdrawing substituents .

Data Table: Comparative Overview of Key Indazole Derivatives

Compound Substituents Synthesis Method Melting Point (°C) Key Bioactivity (IC₅₀/EC₅₀) Reference
6f () 3-Chlorophenyl, triazole-thione Condensation in DMF N/A Not reported
120 () 4,6-Disubstituted indazole Multi-step synthesis N/A IDO1 inhibition (5.3 µM)
183 () Dihydropyrazino-indazolone Optimization of lead N/A 5-HT2A inhibition (18 nM)
8 () 6-Chloro, imidazol-indole DMF/K₂CO₃ reaction >200 Not reported
77 () 7-Chloro, indolylmethyl Silica gel purification N/A Not reported

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst System : Copper(I) iodide (5–10 mol%) with 1,10-phenanthroline as a ligand.

  • Base : Cesium carbonate (Cs₂CO₃) in non-polar solvents (toluene or xylene) at 110–120°C.

  • Additives : Aryl carboxylic acids (e.g., 1-naphthoic acid) enhance solubility of intermediates.

A representative procedure involves refluxing 5-bromo-1H-indazole (1.0 equiv) with 3-chlorophenol (1.2 equiv) in toluene, achieving yields of 68–75% after 24–48 hours. The reaction proceeds via a copper-phenoxide intermediate, facilitating nucleophilic attack on the brominated indazole (Table 1).

Table 1: Ullmann Coupling Parameters for 5-(3-Chlorophenoxy)-1H-Indazole

ParameterValue/DetailSource
CatalystCuI (5 mol%) + 1,10-phenanthroline
SolventToluene
Temperature110°C
Yield68–75%
Reaction Time24–48 hours

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

For substrates requiring regioselective functionalization, the Suzuki-Miyaura reaction couples boronic acids with halogenated indazoles. This method is advantageous for introducing sterically demanding groups.

Synthesis of 5-Bromo-1H-Indazole Precursor

Bromination of 1H-indazole at the 5-position is achieved using N-bromosuccinimide (NBS) in hexafluoroisopropanol (HFIP) at 0°C, yielding 5-bromo-1H-indazole (82–89%).

Coupling with 3-Chlorophenylboronic Acid

  • Catalyst : Pd(PPh₃)₄ (2 mol%) in DMF/water (3:1).

  • Base : K₂CO₃ (2.0 equiv) at 80°C for 12 hours.

  • Yield : 70–78% after purification by column chromatography.

This method avoids harsh conditions and provides better functional group tolerance compared to Ullmann coupling (Table 2).

Table 2: Suzuki Coupling Optimization Data

ParameterValue/DetailSource
Boronic Acid3-Chlorophenylboronic acid (1.5 equiv)
CatalystPd(PPh₃)₄ (2 mol%)
SolventDMF/water (3:1)
Temperature80°C
Yield70–78%

Recent advances in electrochemistry enable direct construction of the indazole ring system with simultaneous introduction of the 3-chlorophenoxy group. This method uses arylhydrazones as starting materials.

Reaction Mechanism

  • Anodic Oxidation : Generates nitrogen-centered radicals from arylhydrazones.

  • Cyclization : Radical intermediates undergo intramolecular C–N bond formation in hexafluoroisopropanol (HFIP).

  • Post-Functionalization : Subsequent coupling with 3-chlorophenol via SNAr (nucleophilic aromatic substitution).

Key Advantages

  • Atom Economy : Avoids pre-functionalized indazole precursors.

  • Solvent Role : HFIP acts as proton donor and stabilizes radical intermediates.

  • Yield : 55–62% over two steps.

One-Pot Tandem Nitration/Reduction/Cyclization

A patent-pending method (CN107805221A) describes a streamlined synthesis starting from nitrobenzene derivatives:

Stepwise Procedure

  • Nitration : 3-Chlorophenol is nitrated to 3-chloro-4-nitrophenol using HNO₃/H₂SO₄.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

  • Cyclization : Diazotization with NaNO₂/HCl followed by thermal cyclization yields this compound.

Table 3: One-Pot Synthesis Parameters

StepReagents/ConditionsYieldSource
NitrationHNO₃ (1.2 equiv), H₂SO₄, 0°C85%
ReductionH₂ (1 atm), Pd/C (5%), EtOH90%
CyclizationNaNO₂ (1.1 equiv), HCl, 60°C65%

Comparative Analysis of Methods

Table 4: Method Efficiency and Scalability

MethodYield RangeScalabilityCost Efficiency
Ullmann Coupling68–75%IndustrialModerate
Suzuki Coupling70–78%Lab-scaleHigh
Electrochemical55–62%EmergingLow
One-Pot Tandem65%Pilot-scaleModerate

Challenges and Limitations

  • Ullmann Coupling : Long reaction times and copper residue contamination.

  • Electrochemical Methods : Requires specialized equipment and HFIP solvent.

  • Regioselectivity : Competing formation of N1- vs. N2-substituted indazoles in radical cyclizations .

Q & A

Q. What are the common synthetic routes for 5-(3-chlorophenoxy)-1H-indazole, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclocondensation of indazole precursors with chlorophenoxy derivatives. Key steps include:
  • Coupling Reactions : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling between halogenated indazoles and 3-chlorophenol derivatives under inert atmospheres .
  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol enhance reactivity, while bases (e.g., K₂CO₃) facilitate deprotonation .
  • Temperature Control : Reactions often proceed at 80–120°C to balance yield and by-product formation .
    Characterization via NMR (¹H/¹³C) and mass spectrometry confirms structural integrity .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identifies proton environments (e.g., indazole NH at δ ~12 ppm) and aryl/chlorophenoxy substituents. Overlapping peaks in crowded aromatic regions may require 2D NMR (COSY, HSQC) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and isotopic patterns (e.g., chlorine’s ³⁵Cl/³⁷Cl split) .
  • IR Spectroscopy : Confirms functional groups (e.g., N-H stretch at ~3400 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the regioselective introduction of the 3-chlorophenoxy group onto the indazole ring?

  • Methodological Answer :
  • Directing Groups : Temporarily introduce electron-withdrawing groups (e.g., nitro) at the indazole’s 5-position to steer electrophilic substitution .
  • Metal-Mediated Coupling : Use Buchwald-Hartwig amination or Ullmann coupling with CuI/1,10-phenanthroline to attach phenoxy groups selectively .
  • Computational Modeling : DFT calculations predict reactive sites, guiding experimental design .

Q. How can contradictions in biological activity data for this compound across studies be resolved?

  • Methodological Answer :
  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for kinase assays) and controls .
  • Orthogonal Validation : Combine enzymatic assays (e.g., LRRK2 inhibition) with biophysical methods (SPR, ITC) to confirm binding affinities .
  • Meta-Analysis : Compare datasets using tools like RCSB PDB to identify structural factors (e.g., conformational flexibility) influencing activity .

Q. What computational methods predict the binding modes of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock, MOE) : Screen against kinase domains (e.g., PI3Kγ) using flexible ligand protocols and scoring functions (e.g., AMBER) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess stability .
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between enantiomers or analogs .

Structural and Crystallography Questions

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Methodological Answer :
  • Solvent Selection : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal quality .
  • Cocrystallization Agents : Introduce coformers (e.g., succinic acid) to stabilize lattice interactions .
  • SHELX Refinement : Resolve disorder in chlorophenoxy groups using SHELXL’s PART instructions and anisotropic displacement parameters .

Data Analysis and Reproducibility

Q. How should researchers handle conflicting spectral data for this compound derivatives?

  • Methodological Answer :
  • Dynamic NMR : Resolve tautomerism or rotational barriers by variable-temperature NMR .
  • X-ray Diffraction : Compare experimental spectra with crystallographic data to assign ambiguous peaks .
  • Collaborative Databases : Upload raw data to repositories like PubChem for cross-validation .

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